8-Azidoethidium

Self-association NMR spectroscopy Thermodynamics

8-Azidoethidium converts reversible DNA intercalation into permanent covalent adducts via UV/visible light photoactivation—a capability absent in unmodified ethidium bromide, which dissociates during downstream processing. Its 8-azido moiety enables high-resolution mapping of drug-binding sites on plasmid DNA at drug-to-nucleotide ratios as low as 1:8000, deconvolution of intercalative versus external nucleosome binding modes, and subunit-selective photoaffinity labeling of multi-protein complexes. For viability qPCR, it irreversibly labels dead cells with compromised membranes. Available as chloride or bromide salt; both retain full photoaffinity functionality.

Molecular Formula C21H18N5+
Molecular Weight 340.4 g/mol
CAS No. 69498-50-6
Cat. No. B1221150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoethidium
CAS69498-50-6
Synonyms8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride
8-azidoethidium
8-azidoethidium bromide
8-azidoethidium chloride
8-azidoethidium, 14C-labeled
ethidium azide
ethidium monoazide
monoazide ethidium
Molecular FormulaC21H18N5+
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N
InChIInChI=1S/C21H17N5/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14/h3-13,22H,2H2,1H3/p+1
InChIKeyIMFJTOBLMOJLDM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoethidium (CAS 69498-50-6): A Photoactivatable Ethidium Probe for Covalent Nucleic Acid Mapping


8-Azidoethidium, also known as ethidium monoazide, is a photoaffinity analog of the classical DNA intercalator ethidium bromide [1]. It retains the core phenanthridinium scaffold essential for intercalation between DNA base pairs but incorporates a photoreactive azide moiety at the 8-position [2]. This structural modification allows the compound to function as a reversible intercalator under ambient light while enabling covalent attachment to nucleic acid binding sites upon photoactivation with visible or UV light [3]. The compound is commercially available in various salt forms, including chloride and bromide, and is employed primarily as a research tool for mapping nucleic acid binding sites, probing nucleoprotein architecture, and differentiating viable from non-viable cells in qPCR-based viability assays [4].

Why 8-Azidoethidium Cannot Be Replaced by Unmodified Ethidium Bromide or Other Phenanthridinium Dyes


Unmodified ethidium bromide and its simple alkyl derivatives lack the photoreactive azide functionality required for covalent capture of transient binding interactions [1]. Standard ethidium bromide dissociates during downstream processing—such as electrophoresis, precipitation, or washing steps—resulting in the loss of spatial and quantitative binding information [2]. In contrast, 8-azidoethidium can be stably crosslinked to its nucleic acid targets via photoactivation, enabling the precise mapping of high-affinity binding sites, the identification of nucleotide preferences, and the differentiation of intercalative versus external binding modes within complex nucleoprotein assemblies [3]. Other azido-ethidium derivatives (e.g., 3-azido or 3,8-diazido) exhibit distinct binding affinities and subunit selectivities that preclude their direct substitution without revalidation of target engagement parameters [4].

Quantitative Differentiation Evidence for 8-Azidoethidium Relative to Structural Analogs


Reduced Self-Association Propensity Compared to Unmodified Ethidium Bromide

8-Azidoethidium exhibits a measurable decrease in self-association tendency relative to the parent compound ethidium bromide, as determined by ¹H NMR spectroscopy at 500 MHz in 0.1 M phosphate buffer (pD 7.1, 298 K) [1]. The substitution of the 8-amino group with an azide moiety reduces the equilibrium constant for self-association, which is attributed to the disruption of intermolecular hydrogen bonding interactions that stabilize stacked dimers and higher-order aggregates of the unmodified dye [1].

Self-association NMR spectroscopy Thermodynamics Hetero-association

Reduced Binding Affinity at Noncompetitive Antagonist Site of Nicotinic Acetylcholine Receptor

In competitive inhibition studies using [³H]phencyclidine as a radioligand, 8-azidoethidium bound to the noncompetitive antagonist site of the Torpedo californica nicotinic acetylcholine receptor with an affinity that was 2- to 5-fold lower than that of unmodified ethidium bromide [1]. This moderate reduction in binding affinity indicates that the azide substitution at the 8-position does not abolish receptor recognition but alters the binding energetics sufficiently to warrant careful consideration when interpreting labeling results in receptor mapping applications [1].

Photoaffinity labeling Nicotinic receptor Binding affinity Receptor pharmacology

Low-Yield Covalent Photoproduct Formation with tRNA at Approximately 10%

Photolysis of 8-azidoethidium in the presence of tRNA generates at least three distinct photoproducts, only one of which retains fluorescence properties resembling those of non-covalently intercalated ethidium [1]. This fluorescent covalent adduct is produced in a yield of approximately 10%, while the major photoproducts are virtually non-fluorescent [1]. The low yield of the fluorescent species necessitates careful experimental design when relying on fluorescence detection for identifying covalently labeled species, as the majority of covalent attachments may escape fluorescence-based detection [1].

tRNA binding Photoproduct yield Fluorescence spectroscopy Covalent crosslinking

Covalent Adduct Formation at Less Than 1.0 per Histone Octamer in Nucleosome Core Particles

Quantitative analysis of [³H]-8-azidoethidium binding to nucleosome core particles demonstrates that less than 1.0 covalent adduct is formed per histone octamer across a wide range of input drug-to-particle ratios [1]. This low stoichiometry of covalent attachment indicates that the majority of ethidium binding sites within the nucleosome core particle are either inaccessible to the photoactivatable azide moiety or that the predominant binding mode (intercalation) does not position the azide in a productive geometry for crosslinking to the protein scaffold [1].

Nucleosome Chromatin Histone Covalent binding Stoichiometry

Steric Compatibility with Ethidium Intercalation Geometry in Dinucleotide Complexes

X-ray crystallographic analysis of 8-azidoethidium chloride monohydrate (space group P2₁/c, a = 8.336(5) Å, b = 14.778(6) Å, c = 16.873(5) Å, β = 99.90(3)°) reveals that the azide moiety is nearly linear and lies approximately in the plane of the phenanthridinium ring, oriented away from the phenyl substituent [1]. Molecular modeling studies demonstrate that when 8-azidoethidium adopts the conformation observed in the crystal structure, it can be substituted for unmodified ethidium in published ethidium-dinucleotide intercalation complexes without introducing unacceptable steric clashes [1].

X-ray crystallography Intercalation Molecular modeling Steric compatibility

Validated Research and Industrial Use Cases for 8-Azidoethidium Based on Quantitative Differentiation Evidence


High-Resolution Mapping of Ethidium Binding Sites on Plasmid and Genomic DNA

Photoaffinity labeling with 8-azidoethidium enables the identification of high-affinity ethidium binding sites on plasmid DNA that are masked at the higher ligand concentrations typically used in equilibrium binding studies. At drug-to-nucleotide ratios as low as 1:8000, specific HhaI restriction sites are blocked, revealing sequence-dependent binding preferences that cannot be detected with unmodified ethidium bromide due to its reversible dissociation during sample processing [1]. The covalent adducts can be mapped using chemical sequencing techniques following piperidine treatment, which induces chain cleavage at the sites of covalent attachment [2].

Determining Nucleotide Sequence Selectivity and Quartet Context Preferences

8-Azidoethidium is employed in conjunction with chemical DNA sequencing to quantitatively determine the relative preferences for modification at all possible base pair steps within defined quartet contexts. This approach has established that 8-azidoethidium preferentially modifies pyrimidine-3',5'-purine steps and GG steps flanked by thymidine residues, a selectivity profile that closely mirrors the non-covalent binding preferences of unsubstituted ethidium [1]. The ability to convert reversible intercalation events into permanent, sequence-readable covalent marks distinguishes 8-azidoethidium from all non-photoactivatable ethidium analogs [1].

Discrimination of Intercalative versus External Binding Modes in Nucleoprotein Complexes

In nucleosome core particle studies, the combination of steady-state fluorescence enhancement, fluorescence lifetime measurements, and [³H]-8-azidoethidium covalent labeling allows researchers to deconvolute intercalative (internal) binding from electrostatic (external) binding modes. The data demonstrate that nucleosome dissociation is triggered specifically by intercalation (~14 molecules per core particle) rather than by external binding (<1.0 ion pair per core particle), and that covalent adduct formation is limited to fewer than 1.0 adduct per histone octamer [1]. This application is particularly valuable for distinguishing specific DNA binding from non-specific surface association in complex nucleoprotein assemblies [1].

Site-Selective Photoaffinity Labeling of Receptor Subunits for Structural Biology

8-Azidoethidium can be employed as a subunit-selective photoaffinity probe for mapping noncompetitive antagonist binding sites on multi-subunit receptor complexes. In studies of the Torpedo californica nicotinic acetylcholine receptor, 8-azidoethidium exhibited preferential covalent reaction with the gamma subunit following photoactivation, while sparing the delta subunit that forms part of the second acetylcholine binding site [1]. This differential labeling pattern, observed despite the 2- to 5-fold reduction in binding affinity relative to unmodified ethidium, provides unique structural insights into the asymmetry of the two agonist binding sites that cannot be obtained using reversible ligands [1].

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